5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde
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Overview
Description
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-4-chromanone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzoic acid.
Reduction: 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties.
Material Science: Due to its unique structural properties, the compound is explored for use in organic electronics and photonics.
Biological Studies: The compound is used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it can modulate inflammatory pathways by interacting with cytokines and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Known for its anticoagulant properties.
4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate: Studied for its antimicrobial activity.
5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
5-Methoxy-2-(6-methyl-2-oxo-2H-1-benzopyran-4-yl)benzaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
820209-61-8 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-methoxy-2-(6-methyl-2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C18H14O4/c1-11-3-6-17-16(7-11)15(9-18(20)22-17)14-5-4-13(21-2)8-12(14)10-19/h3-10H,1-2H3 |
InChI Key |
KEGYLZCPOQFFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C=C(C=C3)OC)C=O |
Origin of Product |
United States |
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